methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H19FN4O5 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13394788 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS021647200, also known as “methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate” or “F2233-0660”, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane .
Mode of Action
AKOS021647200 reduces the conductance of VDACs . In HEK-293 cells, it inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .
Biochemical Pathways
The inhibition of VDACs by AKOS021647200 affects the mitochondrial function, which is crucial for energy production and cell survival . By inhibiting VDAC oligomerization, it prevents the release of cytochrome C from mitochondria, a key event in the initiation of apoptosis .
Pharmacokinetics
The compound’s ability to inhibit vdacs at micromolar concentrations suggests that it has good bioavailability
Result of Action
The primary molecular effect of AKOS021647200 is the inhibition of VDACs, leading to the prevention of cytochrome C release from mitochondria and subsequent apoptosis . This can have significant cellular effects, particularly in cells that are primed for apoptosis. By preventing apoptosis, AKOS021647200 may promote cell survival.
Biological Activity
Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H22FN3O4 with a molecular weight of approximately 491.5 g/mol. The compound features a pyridopyrimidine core which is known for its diverse biological activities.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties by acting as inhibitors of phosphoinositide 3-kinase (PI3K) pathways. The PI3K pathway is crucial in regulating cell growth and survival; thus, its inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested |
---|---|---|---|
Methyl 4-(...) | PI3K | 0.5 | MDA-MB-436 |
Similar Derivative | USP1 | 0.25 | NCI-H1299 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives of pyridopyrimidine can inhibit cyclooxygenase (COX) enzymes implicated in inflammatory processes. For instance, some derivatives demonstrated selective COX-II inhibition with minimal ulcerogenic effects .
Table 2: Summary of Anti-inflammatory Activity
Compound Name | Target Enzyme | IC50 (µM) | Effectiveness |
---|---|---|---|
Methyl 4-(...) | COX-II | 0.011 | High |
PYZ3 | COX-II | 0.200 | Moderate |
The mechanism through which methyl 4-(...) exerts its biological effects involves interaction with specific molecular targets within the cell:
- Inhibition of Enzymes : The compound acts as a reversible inhibitor of key enzymes such as PI3K and USP1, leading to disruption in the signaling pathways that promote cell survival and proliferation .
- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives can induce cell cycle arrest in cancer cells at the S phase, thereby inhibiting their progression and proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound class in preclinical settings:
- Breast Cancer Study : A study involving the application of methyl 4-(...) derivatives on MDA-MB-436 breast cancer cells showed significant reductions in cell viability compared to control groups.
- Inflammation Model : In vivo studies demonstrated that compounds exhibiting COX-II inhibitory activity resulted in reduced inflammation markers in animal models .
Properties
IUPAC Name |
methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPDXJWSVAPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.